(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal
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Overview
Description
(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal is an organic compound with a complex structure that includes multiple chiral centers and a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction followed by selective functional group modifications. The reaction conditions often require precise control of temperature, solvents, and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may be studied for their biological activity, including potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique reactivity makes it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal exerts its effects depends on the specific reactions it undergoes. The triethylsilyl group can stabilize reactive intermediates, facilitating various transformations. The compound’s molecular targets and pathways are determined by its interactions with other molecules, which can be studied using techniques like spectroscopy and computational chemistry.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal can be compared to other silyl-protected aldehydes and dienals, such as (2R,3S,4S)-2,4-Dimethyl-3-[(tert-butyldimethylsilyl)oxy]octa-5,7-dienal.
- Other similar compounds include various silyl ethers and dienals with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the triethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in selective synthetic applications and research studies.
Properties
CAS No. |
649755-84-0 |
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Molecular Formula |
C16H30O2Si |
Molecular Weight |
282.49 g/mol |
IUPAC Name |
(2R,3S,4S)-2,4-dimethyl-3-triethylsilyloxyocta-5,7-dienal |
InChI |
InChI=1S/C16H30O2Si/c1-7-11-12-14(5)16(15(6)13-17)18-19(8-2,9-3)10-4/h7,11-16H,1,8-10H2,2-6H3/t14-,15-,16-/m0/s1 |
InChI Key |
NVFNIHFHBWTBRT-JYJNAYRXSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)C=O |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C=O |
Origin of Product |
United States |
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